molecular formula C8H16ClNO B6218503 rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2763584-61-6

rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B6218503
CAS RN: 2763584-61-6
M. Wt: 177.7
InChI Key:
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Description

Rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride (Rac-MOBH) is an organic compound that is widely used in scientific research. It is a chiral compound that is used as a starting material in many chemical syntheses. Rac-MOBH has been studied extensively in the laboratory due to its unique properties and its potential applications in various fields.

Mechanism of Action

Rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride acts as a chiral catalyst in many chemical reactions. It is believed that the chiral environment created by the presence of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride allows for the formation of stereospecific products, which can be used in the synthesis of a variety of compounds. In addition, rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride can be used in the synthesis of compounds that have specific stereochemical properties, such as compounds with a single enantiomer.
Biochemical and Physiological Effects
rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride has been studied extensively in the laboratory to determine its biochemical and physiological effects. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the modulation of receptor-mediated signaling pathways, and the modulation of gene expression. In addition, rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride has been found to have antifungal, antibacterial, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride in laboratory experiments has a number of advantages. It is a readily available, inexpensive, and easy to use compound. In addition, it is a chiral compound, which allows for the synthesis of compounds with specific stereochemical properties. However, there are some limitations to the use of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride in laboratory experiments. It is not very stable in solution and can be easily oxidized or hydrolyzed. In addition, it is not very soluble in organic solvents, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for research on rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride. These include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further research could be done to explore the potential of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride as a chiral catalyst in the synthesis of other compounds. Finally, further studies could be done to investigate the potential use of rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride as a drug delivery system.

Synthesis Methods

Rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride can be synthesized through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions, the Mitsunobu reaction, and the Stille reaction. The most commonly used method is the Stille reaction, which involves the reaction of a palladium-catalyzed cross-coupling of an aryl bromide and a brominated allylic alcohol. This reaction yields an allylic alcohol that is then treated with a base and an alkyl halide to form the desired product.

Scientific Research Applications

Rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of chiral compounds, as well as in the study of enzyme-catalyzed reactions. rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride has been used as a starting material in the synthesis of a variety of other organic compounds, including polymers and dyes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxycyclohexene", "ethylamine", "sodium borohydride", "hydrochloric acid", "acetic anhydride", "sodium acetate", "sodium hydroxide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: 3-methoxycyclohexene is reacted with ethylamine in the presence of sodium borohydride to form rac-(1R,3S)-3-methoxy-1-ethyl-6-azabicyclo[3.2.1]octane.", "Step 2: The resulting compound is then treated with hydrochloric acid to form rac-(1R,3S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride.", "Step 3: The hydrochloride salt is then reacted with acetic anhydride and sodium acetate to form the corresponding acetate ester.", "Step 4: The acetate ester is then hydrolyzed with sodium hydroxide to form the free base.", "Step 5: Finally, the free base is reacted with chloroacetyl chloride to form rac-(1R,3S,5S)-3-methoxy-6-azabicyclo[3.2.1]octane hydrochloride." ] }

CAS RN

2763584-61-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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